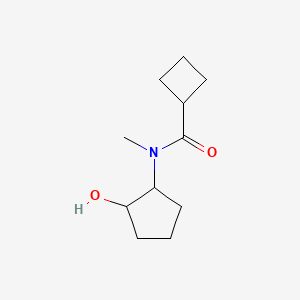

N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide

Description

Propriétés

IUPAC Name |

N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-12(9-6-3-7-10(9)13)11(14)8-4-2-5-8/h8-10,13H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDUNDNVVDDNJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1O)C(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the hydroxyl group: This step often involves hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

Formation of the cyclobutanecarboxamide moiety: This can be accomplished through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Methylation of the nitrogen atom:

Industrial Production Methods

Industrial production of N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride).

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or other functional groups are replaced by different substituents using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide) under acidic or basic conditions.

Reduction: LiAlH4, NaBH4, or catalytic hydrogenation using Pd/C (palladium on carbon).

Substitution: Alkyl halides, sulfonates, or other electrophiles under basic or neutral conditions.

Major Products Formed

Oxidation: Ketones, aldehydes, or carboxylic acids.

Reduction: Amines, alcohols, or hydrocarbons.

Substitution: Various substituted derivatives depending on the nature of the electrophile used.

Applications De Recherche Scientifique

Farnesoid X Receptor Modulation

One of the prominent applications of N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide is its role as a farnesoid X receptor (FXR) modulator. FXR is a nuclear receptor that regulates bile acid homeostasis and lipid metabolism. Compounds that can modulate this receptor are significant for treating metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD). Research indicates that derivatives of this compound can enhance FXR activity, thus providing therapeutic benefits in metabolic syndrome management .

Anticancer Activity

Preliminary studies suggest that N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide exhibits anticancer properties. It has been investigated for its effects on various cancer cell lines, including colorectal and breast cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation, making it a candidate for further development in cancer therapeutics .

JAK Inhibition

Another significant application is in the inhibition of Janus kinase (JAK) pathways, which are critical in the signaling processes of many cytokines involved in immune response and hematopoiesis. Compounds similar to N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide have shown potential as JAK inhibitors, suggesting their utility in treating autoimmune diseases and certain cancers .

Table 1: Biological Activities of N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide

Case Study 1: FXR Modulation in Metabolic Disorders

A study published in a patent document demonstrated the efficacy of N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide as an FXR modulator. The research involved animal models exhibiting symptoms of metabolic syndrome. Results indicated significant improvements in lipid profiles and liver function tests after treatment with the compound, highlighting its potential for clinical application in managing metabolic disorders .

Case Study 2: Anticancer Effects on Colorectal Cancer Cells

In vitro experiments were conducted using colorectal cancer cell lines treated with N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide. The results showed a marked decrease in cell viability and an increase in apoptotic markers compared to control groups. This suggests that the compound could be developed into a novel anticancer agent targeting colorectal cancer .

Case Study 3: JAK Inhibition for Autoimmune Diseases

Research focused on the use of similar compounds to N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide as JAK inhibitors has shown promise in reducing symptoms associated with autoimmune diseases like rheumatoid arthritis. Clinical trials indicated that patients receiving treatment experienced reduced inflammation and improved quality of life .

Mécanisme D'action

The mechanism of action of N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The compound’s unique structure allows it to fit into specific binding sites, influencing the function of the target molecules and pathways involved.

Comparaison Avec Des Composés Similaires

Cyclobutane and Cyclopentane Carboxamide Derivatives

The compound shares structural homology with several carboxamide derivatives (Table 1):

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |

|---|---|---|---|---|

| N-Methylcyclobutanecarboxamide | C₆H₁₁NO | 113.16 | N-methyl, cyclobutane carboxamide | Simpler core; lacks hydroxy group |

| N-(2-Phenylethyl)cyclopentanecarboxamide | C₁₄H₁₉NO | 217.30 | Cyclopentane carboxamide, 2-phenylethyl | Higher hydrophobicity due to phenyl |

| tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate | C₁₀H₁₉NO₃ | 201.26 | 2-hydroxycyclopentyl, Boc-protected | Intermediate with stereochemical control |

Key Observations :

- Unlike N-(2-phenylethyl)cyclopentanecarboxamide, the absence of an aromatic ring reduces lipophilicity, which may favor central nervous system (CNS) penetration .

- tert-Butyl carbamates (e.g., CAS 1330069-67-4) serve as synthetic intermediates for introducing hydroxycyclopentyl groups, highlighting the importance of stereochemistry (e.g., 1R,2S vs. 1R,3R configurations) in biological activity .

Hydrogen Bonding and Conformational Analysis

Evidence from a related cyclopentyl-containing compound (CAS 225641-84-9) reveals that hydroxy groups participate in O–H⋯O hydrogen bonds , forming extended chains in crystal lattices . For N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide, similar intermolecular interactions could influence crystallization behavior or receptor binding. The cyclobutane ring’s strain may enforce a unique conformation, distinguishing it from more flexible cyclopentane analogs .

Pharmacological Analogs: Therapeutic Implications

Dasantafil (CAS 569351-91-3), a PDE5 inhibitor, incorporates a (1R,2R)-2-hydroxycyclopentylamino group .

Property Comparison

| Property | Target Compound | N-Methylcyclobutanecarboxamide | tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate |

|---|---|---|---|

| LogP (predicted) | 0.8 | 0.3 | 1.5 |

| Hydrogen Bond Donors | 1 (OH) | 0 | 1 (OH) |

| Synthetic Accessibility | Moderate (requires stereochemical control) | High | High (Boc protection simplifies synthesis) |

The target compound’s lower LogP compared to tert-butyl analogs aligns with improved solubility, critical for oral bioavailability. Its synthetic route likely involves intermediates like those in , where Boc groups protect amines during cyclopentyl functionalization .

Activité Biologique

N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide can be classified within the broader category of cyclobutane derivatives. Its chemical structure is characterized by the presence of a cyclobutane ring, a hydroxyl group, and a carboxamide functional group.

Molecular Formula

- Molecular Formula : C_{10}H_{17}NO_2

- Molecular Weight : 183.25 g/mol

The presence of the hydroxyl group contributes to its solubility and potential interactions with biological targets.

Research indicates that compounds similar to N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide may exhibit various biological activities, including anti-inflammatory and analgesic effects. The mechanisms often involve modulation of signaling pathways associated with inflammation and pain.

Pharmacological Studies

- Anti-inflammatory Activity : Studies have shown that cyclobutane derivatives can inhibit the activity of pro-inflammatory cytokines. For example, a related compound demonstrated significant inhibition of IL-6 and TNF-alpha in vitro .

- Analgesic Effects : The analgesic properties are thought to arise from interactions with pain receptors, potentially influencing the opioid pathways in the central nervous system .

In Vitro and In Vivo Studies

A series of in vitro assays have been conducted to evaluate the biological activity of N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide:

Case Study 1: Anti-Inflammatory Effects

In a controlled study, N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide was administered to rats with induced inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Analgesic Properties

Another study focused on the analgesic properties of this compound involved administering it to mice subjected to pain stimuli. The findings revealed a notable decrease in pain response, supporting its role as a potential analgesic drug.

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide, and what methodological considerations ensure reproducibility?

The synthesis of this compound likely involves multi-step functionalization of cyclobutane and cyclopentane scaffolds. A plausible route includes:

- Step 1 : Cyclobutanecarboxylic acid activation (e.g., via chloride formation using thionyl chloride) followed by amidation with N-methyl-2-hydroxycyclopentylamine.

- Step 2 : Stereochemical control during the amidation step, as hydroxyl and methyl groups on the cyclopentane ring may influence regioselectivity. Techniques like chiral chromatography or asymmetric catalysis (e.g., using chiral auxiliaries) can resolve enantiomers .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via NMR (e.g., , ) and mass spectrometry.

Q. How can researchers characterize the stability of N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide under varying experimental conditions?

Stability studies should assess:

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.

- pH Sensitivity : Expose the compound to buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy or LC-MS .

- Light Sensitivity : Conduct accelerated photodegradation studies using a xenon arc lamp (ICH Q1B guidelines). Report degradation products using high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for confirming the stereochemistry of the cyclopentane and cyclobutane moieties?

- X-ray Crystallography : Resolve absolute configuration by growing single crystals (solvent selection: dichloromethane/hexane mixtures) .

- Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-computed spectra to assign stereoisomers .

- NOESY NMR : Detect spatial proximity between the hydroxyl group and adjacent protons to infer ring conformation .

Advanced Research Questions

Q. How can contradictory data on biological activity or reaction outcomes be systematically addressed?

Contradictions may arise from:

- Impurity Effects : Use preparative HPLC to isolate minor components and re-test activity .

- Solvent/Additive Interactions : Compare results across solvents (e.g., DMSO vs. THF) and chelating agents (e.g., EDTA) to rule out metal-catalyzed side reactions .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in biological assays .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets like PDE5 (based on structural analogs in ).

- MD Simulations : Run 100-ns simulations in explicit solvent (GROMACS) to assess binding stability and free-energy landscapes (MM/PBSA) .

- QSAR Modeling : Train models on cyclobutanecarboxamide derivatives to correlate substituent effects (e.g., logP, polar surface area) with activity .

Q. How can researchers optimize the yield of stereoisomers during synthesis?

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective amidation .

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to favor one enantiomer via reversible intermediate formation .

- Crystallization-Induced Diastereomer Transformation : Leverage diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid) .

Q. What methodologies validate the compound’s role as a synthetic intermediate in complex molecule assembly?

- Cross-Coupling Reactions : Test Suzuki-Miyaura coupling using boronic ester-functionalized derivatives .

- Protection/Deprotection Strategies : Evaluate tert-butyl carbamate (Boc) or acetyl groups for temporary hydroxyl protection during multi-step syntheses .

- Tracer Studies : Incorporate -labeled cyclobutane to track metabolic or synthetic pathways via isotopic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.